![molecular formula C29H31N3S B15157116 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B15157116.png)
1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea
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Overview
Description
The compound 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea (CAS: 2459945-90-3) is a chiral thiourea derivative with the molecular formula C29H31N3S and a molecular weight of 453.64 g/mol. It is synthesized with high purity (≥98%) and is characterized by:
- Stereochemistry: The (1S,2S) configuration in the diphenylethyl backbone and the (R)-configuration in the naphthalenylethyl group .
- Applications: Utilized as a chiral catalyst in enantioselective reactions, a pharmaceutical intermediate, and a precursor for functional materials .
- Physical Properties: Stored under inert atmosphere at 2–8°C due to sensitivity to degradation. Hazard statements include H302 (harmful if swallowed) and H315/H319/H335 (skin/eye/respiratory irritation) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(naphthalen-1-yl)ethylamine with 1,2-diphenylethanone to form an intermediate, which is then reacted with dimethylamine and thiourea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Key Reaction Mechanisms
The thiourea group (–C(S)N–) drives the compound’s reactivity, enabling diverse transformations:
Nucleophilic Attack
The sulfur atom in the thiourea group can act as a nucleophile, attacking electrophilic centers (e.g., carbonyls) to form intermediates that undergo cyclization or coupling reactions . For example:
-
Thiazinane Formation : Reaction with α,β-unsaturated carbonyl compounds forms six-membered thiazinane rings via conjugate addition .
Oxidation
Thioureas can oxidize to sulfonic acids or sulfinic acids under strong oxidizing agents (e.g., KMnO₄). This modifies the compound’s polarity and biological activity.
Alkylation
The dimethylamino group may undergo alkylation to form quaternary ammonium salts, though specific examples for this compound are not documented in the reviewed literature.
Structural Comparisons
A comparison with related thiourea derivatives highlights unique reactivity:
Compound | Structural Features | Distinct Reactivity |
---|---|---|
Current Compound | Diphenylethyl + naphthyl substituents | Enhanced steric hindrance, potential for selective catalysis |
N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] | Cyclohexane + trifluoromethyl groups | Increased lipophilicity for biological interactions |
1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-((R)-1-(naphthalen-1-yl)ethyl)thiourea | Amino group instead of dimethylamino | Altered hydrogen-bonding capacity |
Scientific Research Applications
1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its structural features allow it to interact with various cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Substituent Variations
Key structural differences among thiourea derivatives lie in the substituents on the aromatic rings and the aminoalkyl side chains. Below is a comparative analysis:
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy :
- Target Compound : N-H stretches typically appear at ~3300 cm⁻¹, while C=S vibrations occur near 1250 cm⁻¹ .
- 1j (CF3) : Strong absorption at 3239.9 cm⁻¹ (N-H), with C-F stretches at 1100–1200 cm⁻¹ .
- 1k (NO2): N-H at 3330.5 cm⁻¹ and NO2 asymmetric stretch at 1520 cm⁻¹ .
NMR Data :
- Target Compound: ¹H NMR shows aromatic protons (δ 7.2–8.3 ppm) and dimethylamino protons (δ 2.2–2.5 ppm). ¹³C NMR confirms thiourea carbonyl at ~180 ppm .
- 1j : ¹³C NMR signals at 140.06 ppm (CF3-substituted aromatic carbons) .
- 1m (Ferrocene derivative) : Distinct ferrocene proton signals at δ 4.0–4.5 ppm .
Thermal and Solubility Data :
- Target Compound: No explicit melting point reported; stored at 2–8°C .
- Analogues : Derivatives like (1c) (4-nitrophenyl) have higher melting points (>200°C) due to nitro group rigidity, while fluorophenyl derivatives (1d) exhibit improved solubility in polar solvents .
Reactivity and Functional Performance
- Electron-Withdrawing Groups (EWGs): Compounds like 1j (CF3) and 1k (NO2) enhance electrophilicity, improving catalytic activity in anhydride aminolysis but reducing solubility .
- Steric Effects : The naphthyl group in the target compound provides steric bulk, favoring enantioselectivity in asymmetric reactions over less bulky analogues .
- Redox Activity : Ferrocene-containing 1m enables electrochemical applications, unlike the target compound .
Commercial Availability and Cost
- Target Compound : Priced at €147/100mg (97% purity) or USD 138/100mg (98%), reflecting its specialized synthesis .
- Analogues : Simpler derivatives (e.g., phenylthioureas) cost
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Research Findings and Implications
- Enantioselectivity: The target compound’s stereochemistry enables >90% ee in thiolysis reactions, outperforming non-chiral analogues .
- Synthetic Challenges : The naphthyl group complicates purification, necessitating advanced chromatographic techniques .
Biological Activity
The compound 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea (often referred to as a thiourea derivative) has garnered attention in recent research for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Anticancer Activity
Thiourea derivatives, including the compound , have been shown to exhibit significant anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines and may reverse treatment resistance. For instance, studies have reported IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines, highlighting their potential as effective therapeutic agents against malignancies .
The anticancer activity of thiourea derivatives is attributed to their ability to target specific molecular pathways involved in cancer progression. These include:
- Inhibition of Angiogenesis : Thioureas can disrupt the formation of new blood vessels that tumors require for growth.
- Alteration of Cell Signaling Pathways : They interfere with signaling pathways that promote cancer cell proliferation and survival.
Anti-Leishmanial Activity
Thiourea derivatives have also demonstrated promising anti-leishmanial activity. In a study evaluating fifty thiourea compounds against Leishmania amazonensis, certain derivatives exhibited IC50 values below 50 µM, with one compound (3e) showing an impressive IC50 of less than 5 µM. This suggests a strong potential for these compounds in treating leishmaniasis, which currently lacks effective therapies .
Toxicity Assessment
The evaluated thiourea compounds showed no toxicity at concentrations up to 400 µM, indicating a favorable safety profile alongside their efficacy against Leishmania .
Other Biological Activities
Thiourea derivatives have been explored for various other biological activities:
- Antimicrobial Properties : Studies have indicated that thioureas possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Potential as Ethylene Inducers : Certain thiourea derivatives mimic ethylene activity in plants, suggesting applications in agriculture for promoting plant growth .
Table: Summary of Biological Activities of Thiourea Derivatives
Activity Type | Compound Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | Various Thioureas | 3 - 14 | |
Anti-Leishmanial | Compound 3e | <5 | |
Antimicrobial | Various Thioureas | Varies | |
Ethylene Mimic | ZKT Compounds | EC50 Varies |
Detailed Research Findings
- Anticancer Studies : A notable study highlighted that aromatic thioureas exhibited LC50 values under 20 µM across different cancer types, emphasizing their broad-spectrum anticancer potential .
- Leishmaniasis Treatment : The compound's efficacy against both promastigote and amastigote forms of Leishmania was evaluated, with promising results that suggest further development could lead to new therapies for this neglected tropical disease .
- Ethylene-Like Activity : In agricultural research, certain thiourea derivatives were found to induce ethylene responses in Arabidopsis thaliana, indicating potential applications in enhancing crop yields through hormonal regulation .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this thiourea derivative?
Systematic parameter variation is critical. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol balances cost and reactivity .
- Temperature control : Reactions at 60–80°C improve kinetics without thermal degradation; reflux conditions may stabilize intermediates .
- Stoichiometric ratios : A 1:1.2 molar ratio of amine to isothiocyanate minimizes side products .
- Catalysts : Triethylamine (1.5 eq) neutralizes HCl byproducts in thiourea formation .
Q. What analytical techniques confirm the molecular structure of this compound?
A multi-technique approach is essential:
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., bond angles, hydrogen bonding motifs) .
- NMR spectroscopy : 1H and 13C NMR identify substituent environments (e.g., dimethylamino vs. naphthyl protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error) .
Q. How can initial biological activity screening be designed for antimicrobial potential?
Use standardized in vitro assays:
- Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–256 µg/mL .
- Positive controls : Compare to ampicillin or ciprofloxacin to contextualize MIC values.
- Cytotoxicity profiling : Parallel assays on mammalian cell lines (e.g., HEK-293) ensure selectivity .
Advanced Research Questions
Q. How does conformational flexibility influence biological target interactions?
The compound’s activity depends on dynamic structural features:
- XRD analysis : Reveals rotational barriers in diphenylethyl groups, which may hinder binding pocket access .
- Molecular dynamics simulations : Simulate ligand-receptor interactions (e.g., with kinase targets) over 100-ns trajectories to identify stable binding poses .
- Torsion angle adjustments : Modify substituents (e.g., naphthyl vs. phenyl) to optimize steric compatibility .
Q. How should contradictory bioactivity data across studies be resolved?
Address variability through:
- Purity validation : Use HPLC (≥98% purity) to exclude impurities as confounding factors .
- Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) .
- Structure-activity landscapes : Synthesize analogs (e.g., replacing dimethylamino with morpholino) to isolate pharmacophores .
Q. What computational strategies predict multi-target enzyme interactions?
Integrate in silico tools:
- Molecular docking : Screen against kinase or protease targets (e.g., CDK2, HIV-1 protease) using AutoDock Vina .
- QSAR models : Train on thiourea derivatives to correlate substituent electronegativity with IC50 values .
- Binding free energy calculations : MM-PBSA/GBSA quantify enthalpy-driven vs. entropy-driven interactions .
Q. Data Contradiction Analysis
Q. How can divergent cytotoxicity results in cancer cell lines be interpreted?
- Dose-response curves : Ensure linearity (R2 > 0.95) across 4–6 concentrations to confirm reproducibility .
- Apoptosis vs. necrosis assays : Use Annexin V/PI staining to distinguish mechanisms .
- Metabolic interference checks : Rule out ROS generation artifacts via catalase co-treatment .
Q. What methods resolve discrepancies in hydrogen bonding patterns observed in XRD studies?
- Thermal ellipsoid analysis : Assess positional uncertainty in electron density maps .
- DFT calculations : Compare experimental vs. theoretical bond lengths (e.g., S–C=O angles) to validate hydrogen bond strengths .
Q. Methodological Tables
Table 1. Key Synthesis Parameters
Parameter | Optimal Range | Impact on Yield | References |
---|---|---|---|
Solvent | Ethanol/DMF (1:1) | +25% | |
Temperature | 70°C ± 5°C | +15% | |
Reaction time | 12–16 hrs | +10% |
Table 2. Bioactivity Assay Conditions
Assay Type | Concentration Range | Key Metrics | References |
---|---|---|---|
Antimicrobial | 1–256 µg/mL | MIC, MBC | |
Cytotoxicity (IC50) | 0.1–100 µM | Selectivity Index |
Properties
Molecular Formula |
C29H31N3S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-[2-(dimethylamino)-1,2-diphenylethyl]-3-(1-naphthalen-1-ylethyl)thiourea |
InChI |
InChI=1S/C29H31N3S/c1-21(25-20-12-18-22-13-10-11-19-26(22)25)30-29(33)31-27(23-14-6-4-7-15-23)28(32(2)3)24-16-8-5-9-17-24/h4-21,27-28H,1-3H3,(H2,30,31,33) |
InChI Key |
FXSOKGPCLADBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N(C)C |
Origin of Product |
United States |
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